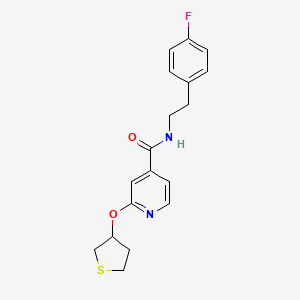
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a unique structure combining a fluorophenethyl group with a tetrahydrothiophenyl ether linked to an isonicotinamide moiety. This configuration is significant for its biological activity.
Research indicates that compounds structurally similar to this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The isonicotinamide portion is known for its role in modulating the activity of nicotinic acetylcholine receptors and other targets related to neuropharmacology.
Antioxidant Properties
Studies have shown that derivatives of isonicotinamide exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. The incorporation of the tetrahydrothiophenyl group could enhance these effects by contributing to electron donation mechanisms.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. For instance, some isonicotinamide derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar activities.
Enzyme Inhibition
Compounds with structural similarities have been reported as inhibitors of key enzymes such as xanthine oxidase (XO). The biological evaluation of these compounds often reveals their potential as therapeutic agents in conditions like gout and hyperuricemia.
Case Studies
- Xanthine Oxidase Inhibition : A study on related isonicotinamide derivatives found that certain modifications led to enhanced inhibition of XO, with IC50 values in the low micromolar range. This suggests that this compound could be optimized for similar activity .
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds with the isonicotinamide backbone exhibited significant activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl and isonicotinamide rings. Key findings from SAR studies include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrahydrothiophene Group : This moiety may contribute to improved solubility and bioavailability, enhancing overall therapeutic efficacy.
Data Summary
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-15-3-1-13(2-4-15)5-8-21-18(22)14-6-9-20-17(11-14)23-16-7-10-24-12-16/h1-4,6,9,11,16H,5,7-8,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJISHCYQZLXXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














